molecular formula C22H28N4O3S B11107171 N-(2,5-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

N-(2,5-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

Cat. No.: B11107171
M. Wt: 428.5 g/mol
InChI Key: VRRTXMIAJYCHTM-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide likely involves multiple steps, including the formation of the sulfonamide group, the hydrazinecarbonyl linkage, and the incorporation of the piperidine ring. Typical reagents might include sulfonyl chlorides, hydrazines, and piperidine derivatives. Reaction conditions could involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.

    Reduction: Reduction reactions could target the hydrazinecarbonyl linkage.

    Substitution: Substitution reactions might occur at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include halogenation or nitration reagents.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted aromatic compounds, and modified sulfonamides.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential interactions with enzymes or receptors.

    Medicine: Possible therapeutic effects or as a lead compound in drug development.

    Industry: Use in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The hydrazinecarbonyl and sulfonamide groups could play crucial roles in binding and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethylphenyl)-N-methylbenzenesulfonamide
  • N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide

Uniqueness

The unique combination of functional groups in N-(2,5-Dimethylphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide may confer specific properties such as enhanced binding affinity, stability, or reactivity compared to similar compounds.

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C22H28N4O3S/c1-17-9-10-18(2)21(15-17)26(30(28,29)20-7-5-4-6-8-20)16-22(27)24-23-19-11-13-25(3)14-12-19/h4-10,15H,11-14,16H2,1-3H3,(H,24,27)

InChI Key

VRRTXMIAJYCHTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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